molecular formula C17H21F3N2O B3015633 [3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone CAS No. 2470435-41-5

[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone

Cat. No. B3015633
CAS RN: 2470435-41-5
M. Wt: 326.363
InChI Key: YFOWTYKFWYMZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an amine group (-NH2), a trifluoromethyl group (-CF3), a piperidine ring (a six-membered ring with one nitrogen atom), and a methanone group (a carbonyl group attached to a methyl group). These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the piperidine ring and the indene ring. The presence of the trifluoromethyl group could introduce steric hindrance and electronic effects that influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the amine group, which can act as a nucleophile or base, and the trifluoromethyl group, which is electron-withdrawing and can activate the compound towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the amine group could form hydrogen bonds, influencing the compound’s solubility and boiling point .

Scientific Research Applications

Antiviral Activity

The compound has demonstrated promising antiviral properties. In a study by Ezz Eldin et al., a series of new isatin derivatives (including EN300-26675536) were synthesized and evaluated against three viruses: influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). Notably, compounds 9, 5, and 4 exhibited high antiviral activity against these viruses, with IC50 values of 0.0027 µM, 0.0022 µM, and 0.0092 µM, respectively. Compound 7 was identified as the safest, with a CC50 value of 315,578.68 µM. Additionally, in silico studies supported the binding affinities and pharmacokinetic properties of these compounds .

Anti-HIV Potential

While not explicitly studied for EN300-26675536, related indole derivatives have shown anti-HIV-1 activity. For instance, Kasralikar et al. reported molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives as potential anti-HIV agents .

PI3K Inhibition

EN300-26675536 contains a trifluoromethyl group. Trifluoromethyl alkyl-substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties are linked through a urea linkage. These structural features suggest potential inhibition of phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cell proliferation, apoptosis, motility, and glucose metabolism .

Antibacterial Properties

Although not directly investigated for EN300-26675536, related compounds with trifluoromethyl groups have been synthesized and characterized. For instance, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives displayed antibacterial activity. Further exploration of EN300-26675536’s antibacterial potential could be worthwhile .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound is used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of multiple functional groups, there could be many possibilities for chemical modifications and reactions .

properties

IUPAC Name

[3-amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O/c1-16(8-11-4-2-3-5-12(11)9-16)15(23)22-7-6-13(14(21)10-22)17(18,19)20/h2-5,13-14H,6-10,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOWTYKFWYMZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)C(=O)N3CCC(C(C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.